N-(furan-2-ylmethyl)-3,4-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3,4-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S2/c1-14-5-6-18(10-15(14)2)24(20,21)19(11-16-7-9-23-13-16)12-17-4-3-8-22-17/h3-10,13H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWAKTIUGGJRCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-3,4-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the furan and thiophene derivatives. These derivatives are then reacted with benzenesulfonamide under specific conditions to form the final compound. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process is optimized to maximize yield and minimize by-products. Continuous flow chemistry and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds with similar structural motifs to N-(furan-2-ylmethyl)-3,4-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide exhibit significant anticancer activity. The furan and thiophene rings enhance the compound's ability to interact with biological targets, potentially inhibiting tumor growth and proliferation. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways.
1.2 Antimicrobial Activity
The compound's unique electronic properties allow it to interact effectively with microbial cell membranes. Preliminary studies suggest that it may possess antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .
1.3 Enzyme Inhibition
The presence of the sulfonamide group is known to confer enzyme inhibition capabilities. Research has shown that similar compounds can inhibit carbonic anhydrase and other enzymes involved in metabolic processes, which could have therapeutic implications for conditions like glaucoma and epilepsy .
Materials Science
2.1 Polymer Synthesis
this compound can serve as a building block in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to degradation under environmental stressors .
2.2 Conductive Materials
Due to its conjugated structure, this compound may be utilized in creating conductive materials for electronic applications. Research on similar compounds has indicated their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Environmental Applications
3.1 Pollutant Detection
The unique chemical structure allows for the development of sensors capable of detecting environmental pollutants. Compounds with similar functionalities have been investigated for their ability to selectively bind to heavy metals and other contaminants, providing a means for environmental monitoring .
3.2 Bioremediation
There is potential for utilizing this compound in bioremediation strategies aimed at degrading toxic substances in contaminated environments. The furan and thiophene moieties may facilitate interactions with microbial enzymes involved in the breakdown of pollutants .
Case Studies
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-3,4-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)acetamide
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine
N-(furan-2-ylmethyl) 4-bromobenzamide
Uniqueness: N-(furan-2-ylmethyl)-3,4-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.
Biological Activity
N-(furan-2-ylmethyl)-3,4-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The structure comprises a furan ring, a thiophene ring, and a benzenesulfonamide moiety, which are known to contribute to various biological activities.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, compounds featuring sulfonamide groups have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the modulation of apoptotic pathways and inhibition of specific kinases associated with tumor growth.
Case Study:
A study evaluated the cytotoxic effects of related sulfonamide derivatives on various cancer cell lines. The results indicated that compounds with similar substituents exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, suggesting enhanced potency against specific cancer types .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A431 | 10.5 | |
| Compound B | Jurkat | 8.9 | |
| This compound | HT29 | TBD | Current Study |
2. Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Sulfonamides are traditionally known for their antibacterial effects, particularly against Gram-positive and Gram-negative bacteria.
Research Findings:
A comparative study on sulfonamide derivatives showed that modifications at the aromatic rings significantly affected antibacterial activity. The presence of electron-withdrawing groups enhanced the efficacy against bacterial strains .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Cell Signaling Pathways: It may modulate signaling pathways associated with cell proliferation and apoptosis.
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in alkylation steps .
- Catalyst Screening : Palladium catalysts for cross-coupling steps to improve yield and purity .
- Temperature Control : Reactions performed at 60–80°C to balance kinetics and thermal stability of intermediates .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Exact mass analysis to verify molecular formula and detect impurities .
- X-ray Crystallography : Resolves stereochemical ambiguities; critical for confirming sulfonamide geometry (e.g., torsion angles between aromatic rings) .
- HPLC-PDA : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .
Advanced: How can researchers design experiments to resolve contradictions in reported bioactivity data?
Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal Assays : Validate antimicrobial activity using both agar diffusion and microdilution methods to rule out solvent interference .
- Dose-Response Curves : Establish EC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity .
- Meta-Analysis : Cross-reference data with structurally analogous sulfonamides (e.g., PubChem CID 1455359-81-5) to identify trends in substituent effects .
- Control Experiments : Include N -desmethyl analogs to isolate the contribution of 3,4-dimethyl groups to activity .
Advanced: What computational approaches predict the compound’s interactions with biological targets?
Answer:
- Molecular Docking (AutoDock Vina) : Screen against COX-2 or carbonic anhydrase IX, common targets for sulfonamides. Use PyMOL for visualizing binding poses .
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess hydrogen bonding with key residues (e.g., Thr199 in COX-2) .
- QSAR Modeling : Train models using datasets of sulfonamide bioactivities to predict IC₅₀ values based on substituent electronegativity and steric parameters .
Advanced: What strategies enable regioselective functionalization of the benzenesulfonamide core?
Answer:
- Directing Groups : Introduce nitro or methoxy groups at the 3,4-positions to steer electrophilic substitution .
- Transition Metal Catalysis : Use Pd(OAc)₂ with N -methylpyrrolidone (NMP) for Suzuki-Miyaura coupling at the benzene ring’s para position .
- Protection/Deprotection : Temporarily block the sulfonamide nitrogen with Boc groups to enable selective alkylation at the furan or thiophene moieties .
Methodological: What challenges arise in optimizing reaction yields, and how are they addressed?
Answer:
Common Challenges :
- Low Alkylation Efficiency : Steric hindrance from 3,4-dimethyl groups reduces nucleophilic attack.
Solutions :- Use phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity .
- Microwave-assisted synthesis (100°C, 30 min) improves energy transfer .
- Byproduct Formation : Thiophene ring oxidation during reactions.
Solutions :- Replace oxidizing agents (e.g., KMnO₄) with milder alternatives (NaBH₄) .
- Purify via flash chromatography (silica gel, hexane/EtOAc 7:3) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
